[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine
Description
[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-nitrophenyl group and a methanamine side chain. This compound is of interest in medicinal chemistry due to structural similarities with bioactive heterocycles. For instance, 1,3,4-thiadiazole derivatives containing 4-nitrophenyl groups have demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans , and related benzimidazole analogs have been studied for their effects on plant germination .
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H9N3O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5,11H2 |
InChI Key |
JMSWUCYUMACMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Oxazole Ring
The oxazole ring is commonly synthesized by cyclization of α-haloketones or α-ketoamides with amino alcohols or amines. For this compound, a typical approach involves:
- Starting from 2-amino-1-(4-nitrophenyl)ethanone or related precursors.
- Reaction with reagents such as 2-chloroacetyl chloride to form intermediates that undergo cyclization.
- Cyclization can be promoted by reagents like phosphorus oxychloride (POCl3) or Lawesson’s reagent to yield the oxazole ring system.
Introduction of the Methanamine Group
The methanamine substituent at the 4-position of the oxazole ring is introduced by:
Representative Synthetic Route (Literature-Based)
Alternative Approaches
- Some syntheses start from 2-bromo-1-(4-nitrophenyl)ethanone reacting with ethyl 2-amino-2-thioxoacetate under reflux in ethanol to form intermediates that cyclize to oxazole derivatives, followed by reduction and substitution steps to install the methanamine group.
- Multi-step syntheses involving hydrazide intermediates and cyclization with carbon disulfide and potassium hydroxide have been reported for related heterocycles, which may be adapted for oxazole derivatives.
Summary of Key Research Findings
- The preparation of this compound relies on well-established oxazole ring-forming cyclizations from α-haloketone or α-ketoamide precursors bearing the 4-nitrophenyl substituent.
- Subsequent functional group transformations, including reduction and nucleophilic substitution, enable the installation of the methanamine group at the 4-position of the oxazole ring.
- The use of reagents such as POCl3 for cyclization and SOCl2 for activation of alcohol intermediates is common.
- Characterization of intermediates and final products is routinely performed by NMR (1H and 13C), high-resolution mass spectrometry, and melting point analysis to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine (-CH₂NH₂) undergoes characteristic nucleophilic reactions:
a. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
Example :
Yield: 82–89% in DCM with triethylamine catalyst.
b. Alkylation
Forms secondary or tertiary amines with alkyl halides:
Conditions : K₂CO₃, DMF, 60°C, 6 h.
Byproduct : HX (neutralized by base).
c. Schiff Base Formation
Reacts with aldehydes/ketones to generate imines:
Reported yields: 75–88% in ethanol.
Electrophilic Substitution on the Oxazole Ring
The oxazole ring undergoes electrophilic substitutions, primarily at the 5-position:
The nitro group at the 4-phenyl position deactivates the ring, directing substitutions to the 5-oxazole position .
Redox Reactions Involving the Nitro Group
The 4-nitrophenyl group participates in reduction and oxidation:
a. Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C, ethanol) converts -NO₂ to -NH₂:
Yield : 92% after 12 h .
b. Oxidation of the Amine
The methylamine side chain oxidizes to a nitroso group under strong conditions (KMnO₄/H₂SO₄), but this is rarely employed due to oxazole ring instability.
Cyclization and Ring-Opening Reactions
a. Oxazole Ring Opening
Treatment with HCl (6M, reflux) cleaves the oxazole ring to form a diketone intermediate:
Application : Precursor for synthesizing pyrazole derivatives .
b. Cycloadditions
Participates in [3+2] cycloadditions with nitrile oxides to form fused imidazoles:
Conditions : RT, 24 h, CH₃CN .
Yield : 55–63% .
Biological Interactions
The compound inhibits enzymes via hydrogen bonding (amine group) and π-stacking (nitrophenyl):
| Target Enzyme | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1.4 | Competitive inhibition | |
| Monoamine oxidase B | 2.7 | Non-competitive inhibition |
Stability and Degradation
Key Stability Data :
-
pH Stability : Stable at pH 4–9; decomposes in strongly acidic/basic conditions.
-
Thermal Stability : Decomposes at >200°C (TGA data).
-
Photooxidation : Nitro group undergoes partial reduction under UV light (λ = 254 nm).
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry:
- Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chloro-Substituted Analog
- Compound : [2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine
- Molecular Formula : C₁₀H₉ClN₂O
- Key Differences: The nitro group (NO₂) in the target compound is replaced with a chloro (Cl) substituent, reducing electron-withdrawing effects. Safety data indicate moderate toxicity (GHS Category 4 for acute toxicity), suggesting the nitro group may enhance reactivity or bioactivity compared to chloro analogs .
Methyl-Substituted Analog
- Compound : [2-(4-Methylphenyl)-1,3-oxazol-4-yl]methanamine
- Molecular Formula : C₁₁H₁₂N₂O
- Key Differences: The methyl group (CH₃) is electron-donating, increasing electron density on the oxazole ring.
Trifluoromethyl-Substituted Analog
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | Electron Effect | LogP* | Bioactivity Potential |
|---|---|---|---|
| NO₂ | Withdrawing | 1.2 | High (antimicrobial) |
| Cl | Withdrawing | 2.1 | Moderate |
| CH₃ | Donating | 1.8 | Variable |
| CF₃ | Withdrawing | 2.5 | High (lipophilic) |
*Estimated using fragment-based methods.
Heterocyclic Core Modifications
Thiadiazole Analogs
- Compound : 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups
- Key Differences: Replacement of the oxazole oxygen with sulfur increases ring aromaticity and polarizability. These derivatives exhibit notable antimicrobial activity, with MIC values as low as 8 µg/mL against C. albicans . The oxazole-based target compound may show distinct activity profiles due to differences in hydrogen-bonding and electronic properties.
Thiazole Analogs
- Compound : [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
- Methoxy and methyl groups add steric bulk, which may limit bioavailability compared to the nitro-substituted oxazole .
Side-Chain Modifications
N-Methyl Derivatives
- Compound : N-Methyl-[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine
- Key Differences :
- Methylation of the amine group reduces polarity, increasing lipophilicity (LogP ~1.5).
- This modification may enhance blood-brain barrier penetration but reduce solubility in aqueous media .
Biological Activity
The compound [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine is a synthetic organic molecule characterized by its unique structural features, including an oxazole ring and a nitrophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazole have been shown to inhibit various bacterial strains effectively. A study reported that oxazole derivatives could reduce the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound Name | MIC (µg/mL) | Notable Activity |
|---|---|---|
| This compound | TBD | Antimicrobial potential |
| 5-Nitrofuran Derivative | 26.7 | Inhibits Mycobacterium tuberculosis |
| 2-Amino-5-nitrophenyl oxazole | TBD | Antimicrobial and anti-inflammatory |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of tumor cell proliferation .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | TBD | Study on oxazole derivatives |
| MCF-7 | TBD | Study on nitrophenyl compounds |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Research indicates that compounds containing oxazole rings can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational modeling techniques such as molecular docking have been employed to predict binding affinities with various proteins involved in disease pathways. These studies suggest that the compound may inhibit target enzymes or receptors critical for pathogen survival or cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A derivative similar to this compound was tested against Staphylococcus aureus, showing a significant reduction in bacterial load in vitro.
- Case Study on Cancer Cell Lines : A series of oxazole derivatives were evaluated for cytotoxicity against different cancer cell lines, demonstrating promising results with selectivity towards malignant cells while sparing normal cells.
Q & A
Q. What are the recommended synthetic routes for [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine?
The compound can be synthesized via cyclocondensation reactions. A plausible route involves reacting 4-nitrobenzaldehyde derivatives with glycine or its esters in the presence of polyphosphoric acid (PPA), followed by functionalization of the oxazole ring. For example, similar oxazole derivatives are synthesized using PPA-mediated cyclization, which facilitates dehydration and ring closure . Alternatively, nucleophilic substitution reactions (e.g., coupling a chloromethyl precursor with a nitroaryl group under basic conditions like K₂CO₃ in DMF) may be adapted from triazole-containing analogs . Purification typically involves recrystallization or column chromatography.
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C-NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, while the oxazole ring protons resonate at δ 8.0–8.5 ppm. The methanamine group shows signals near δ 3.5–4.0 ppm.
- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C=N (oxazole, ~1650 cm⁻¹), and NH₂ (~3350 cm⁻¹) confirm functional groups.
- Mass Spectrometry : The molecular ion peak (M⁺) should match the exact mass (e.g., calculated via HRMS). Discrepancies in fragmentation patterns may indicate impurities or tautomeric forms .
Q. What purification methods ensure high purity for this compound?
Recrystallization using ethanol/water mixtures or dichloromethane/hexane is effective for removing unreacted precursors. For polar byproducts, silica gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) is recommended. Purity can be verified via HPLC (>95% area under the curve) or melting point analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single crystals suitable for diffraction can be grown via slow evaporation of a saturated DMSO solution. Data collection on a diffractometer (e.g., Cu-Kα radiation) followed by structure solution using SHELXS (direct methods) and refinement with SHELXL (full-matrix least-squares) provides bond lengths and angles. Special attention is needed for the nitro group’s orientation, which may exhibit rotational disorder. The WinGX suite integrates these steps for streamlined analysis .
Q. What computational methods predict the electronic and reactivity profiles of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the nitro group on the oxazole ring’s aromaticity. Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting reactivity toward cross-coupling or substitution reactions. Molecular docking studies may explore potential biological interactions, though experimental validation is critical .
Q. How to address contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) may arise from dynamic effects in solution. Variable-temperature NMR or solid-state NMR can reconcile these differences. For crystallographic outliers (e.g., unusual torsion angles), check for twinning or solvent inclusion using ORTEP-3 for visualization and refinement .
Q. What strategies optimize the compound’s stability under experimental conditions?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction.
- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures. Avoid heating above 150°C in open air.
- pH Sensitivity : The amine group may protonate in acidic conditions; buffer solutions (pH 7–8) are recommended for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
